molecular formula C21H23N3O2 B12926082 3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione CAS No. 67744-84-7

3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione

Cat. No.: B12926082
CAS No.: 67744-84-7
M. Wt: 349.4 g/mol
InChI Key: XUAWHAONTYMQIX-UHFFFAOYSA-N
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Description

7-Phenyl-3-(p-tolyl)hexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a pyridazine ring fused with a triazepine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-3-(p-tolyl)hexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a phenyl-substituted hydrazine and a p-tolyl-substituted ketone can lead to the formation of the desired compound through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-3-(p-tolyl)hexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Phenyl-3-(p-tolyl)hexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 7-Phenyl-3-(p-tolyl)hexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    7-Phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a][1,3,5]triazin-2-imine: Another heterocyclic compound with a similar core structure but different functional groups.

    5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde: A compound with a similar p-tolyl group but different ring structures.

Uniqueness

7-Phenyl-3-(p-tolyl)hexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is unique due to its specific ring fusion and the presence of both phenyl and p-tolyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a compound of interest due to its potential therapeutic applications. The compound has been studied for various biological activities, including antitumor and neuropharmacological effects. This article compiles relevant findings from diverse research sources to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C21H23N3O
  • Molecular Weight : 349.434 g/mol
  • CAS Number : 67744-84-7
  • Density : 1.24 g/cm³
  • Boiling Point : 447.3 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its pharmacological effects and mechanisms of action.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating similar compounds, the following IC50 values were reported:

CompoundCell LineIC50 (µM)
Compound AH460 (Lung)0.03048
Compound BMDA-MB-231 (Breast)0.0216
Compound CA2780 (Ovarian)0.00268

These results highlight the potential of this class of compounds in cancer therapy, particularly against aggressive tumors .

Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter systems. It has shown promising results in binding affinity studies for serotonin (5-HT) and dopamine receptors, which are critical targets in treating mood disorders and other neuropsychiatric conditions.

In vitro studies have demonstrated that the compound exhibits the following affinities:

ReceptorBinding Affinity (Ki)
5-HT1A128 nM
D251 nM
SERT9.2 nM
DAT288 nM

These results suggest that the compound may act as a multi-target ligand, potentially beneficial for conditions like depression and anxiety .

Case Studies and Research Findings

Several case studies have documented the pharmacological profiles of compounds related to this compound:

  • Antidepressant Potential :
    • A study synthesized multiple derivatives and tested their activity on serotonin reuptake inhibition and receptor binding. The findings indicated that modifications in the molecular structure could enhance binding affinity to serotonin receptors significantly .
  • Cytotoxicity Studies :
    • In a comparative analysis of various derivatives against cancer cell lines, certain modifications led to increased cytotoxicity. The study emphasized structure-activity relationships that could guide future drug development .
  • Mechanistic Insights :
    • Further investigations into the mechanism of action revealed that compounds could induce apoptosis in cancer cells through mitochondrial pathways, indicating their potential as chemotherapeutic agents .

Properties

CAS No.

67744-84-7

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

3-(4-methylphenyl)-7-phenyl-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione

InChI

InChI=1S/C21H23N3O2/c1-16-9-11-18(12-10-16)22-14-20(25)23-13-5-8-19(24(23)21(26)15-22)17-6-3-2-4-7-17/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3

InChI Key

XUAWHAONTYMQIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)N3CCCC(N3C(=O)C2)C4=CC=CC=C4

Origin of Product

United States

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